molecular formula C6H12N2O B1297862 3-Acetamidopyrrolidine CAS No. 79286-74-1

3-Acetamidopyrrolidine

Cat. No. B1297862
CAS RN: 79286-74-1
M. Wt: 128.17 g/mol
InChI Key: HDCCJUCOIKLZNM-UHFFFAOYSA-N
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Description

Efficient Synthesis of 3-Acetamidopyrrolidine

The synthesis of 3-aminopyrrolidinones, which are closely related to 3-acetamidopyrrolidine, has been improved through a novel two-step process that provides access to pyrrolidinones with heterocyclic functionalities. This new methodology is particularly significant as it overcomes limitations associated with previous methods. The synthesis route culminates in products with high enantiomeric purity and yields ranging from good to excellent. A key step in this process is the Mitsunobu cyclodehydration, which has proven to be an efficient method for the formation of various γ-lactams .

Molecular Structure Analysis of 3-Acetamidopyrrolidine

The molecular structure of 3-acetamidopyrrolidine derivatives, such as 3-aminopyrrolidinones, is characterized by the presence of a heterocyclic component that imparts unique chemical properties. The high enantiomeric purity mentioned in the synthesis process suggests that the molecular structure of these compounds is well-defined and can be controlled during the synthesis process .

Chemical Reactions Analysis of 3-Acetamidopyrrolidine

A new method for synthesizing enantiopure 3-aminopyrrolidines, which are structurally similar to 3-acetamidopyrrolidine, involves the boron trifluoride-mediated rearrangement of 2-aminomethylazetidines. This method is versatile, yielding rearranged products with good outcomes irrespective of the substitution pattern and relative stereochemistry of the starting materials. This innovative approach has enabled the stereocontrolled synthesis of complex molecules such as (-)-absouline, demonstrating the potential of these reactions in synthesizing structurally complex and optically active compounds .

Physical and Chemical Properties Analysis of 3-Acetamidopyrrolidine

While the provided papers do not directly discuss the physical and chemical properties of 3-acetamidopyrrolidine, the synthesis and structural analyses imply that the compounds possess distinct stereochemical configurations and reactive sites due to their heterocyclic nature. The high enantiomeric purity achieved indicates that the physical properties, such as melting points and solubility, could be significantly influenced by the stereochemistry of the compounds. The chemical reactivity, particularly in the context of cyclodehydration and ring rearrangement reactions, suggests that 3-acetamidopyrrolidine derivatives are versatile intermediates in organic synthesis .

Scientific Research Applications

Pharmacological Research

  • Analgesic and Antipyretic Drug Studies

    Acetaminophen, a derivative of 3-Acetamidopyrrolidine, is widely used for its antipyretic and analgesic properties. Research has explored its mechanism of action, including the potential involvement of cyclooxygenase (COX) enzymes. Studies suggest that acetaminophen might act selectively on COX variants, which could be related to the synthesis of prostaglandin (PG) that maintains normal body temperature (Ayoub et al., 2004).

  • Delivery Systems for Central Nervous System

    The effectiveness of acetaminophen in reaching the central nervous system (CNS) through innovative delivery methods, such as intranasal administration with absorption enhancers, has been studied. This research demonstrates the potential for developing advanced drug delivery systems that improve drug efficacy (Ogawa et al., 2020).

Chemical Synthesis and Environmental Applications

  • Advanced Oxidation Processes

    Research on the degradation of acetaminophen, a compound related to 3-Acetamidopyrrolidine, in wastewater treatment highlights the efficiency of advanced oxidation processes. Such studies are crucial for understanding how pharmaceutical contaminants can be effectively removed from the environment, showcasing the broader applications of related compounds in environmental science (de Luna et al., 2013).

  • Synthetic Methodologies

    The development of synthetic methodologies involving compounds related to 3-Acetamidopyrrolidine, such as the preparation of 3-amino-2-methylpyrrolidines through novel protocols, demonstrates the compound's significance in synthetic organic chemistry. These methodologies are essential for creating pharmaceuticals and other biologically active molecules (D’hooghe et al., 2009).

Safety And Hazards

The safety data sheet for 3-Acetamidopyrrolidine can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

N-pyrrolidin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCCJUCOIKLZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000371
Record name N-(Pyrrolidin-3-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamidopyrrolidine

CAS RN

79286-74-1
Record name N-(Pyrrolidin-3-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetamidopyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 12.5 g (0.057 mol) of the compound obtained in stage c) above, 1.3 g of 10% Pd/C, 80 ml of 95% ethanol and a drop of concentrated hydrochloric acid is hydrogenated at 40° C. When the theoretical quantity of hydrogen has been consumed, it is filtered and the filtrate is concentrated to obtain 6.5 g of the title compound in the form of an oily product.
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

An alternate preparation of (3S)-3-acetamidopyrrolidine (12) began by repeating steps (a) and (b) as described above. However, instead of reducing the product (10) with thiolacetic acid, the reduction was accomplished with hydrogen in the presence of a platinum catalyst to obtain the amine (11). The amine was thereafter acylated with acetic anhydride and the R1 group was cleaved as described above to obtain (12), where R4 is acetyl.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of the above 3-acetylamino-1-benzylpyrrolidine (4.0 g) in ethanol (30 ml) was added 10% palladium-carbon (0.8 g) in water (1 ml). The mixture was shaken at room temperature for 22 hours under hydrogen pressure of 55 p.s.i. using Parr hydrogenator. The catalyst was filtered off and the solvent was distilled off under reduced pressure. The residue was dissolved in chloroform and dried over anydrous magnesium sulfate, followed by distilling off the solvent to give 3-acetylaminopyrrolidine (2.3 g) as oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.8 g
Type
catalyst
Reaction Step One
[Compound]
Name
55
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 12.5 g (0.057 mol) of the compound obtained in stage c) above, 1.3 g of 10% Pd/C, 80 ml of 95% ethanol and a drop of concentrated hydrochloric acid is hydrogenated at 40° C. When the theoretical quantity of hydrogen has been consumed, it is filtered and the filtrate is concentrated to obtain 6.5 g of the title compound in the form of an oily product.
Name
compound
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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